N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-4-9-16(26-3)15(19)10-12)21-22-23(11)13-5-7-14(25-2)8-6-13/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYDQYCTBVYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123188 | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866896-31-3 | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866896-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHClNO
- Molecular Weight : 353.81 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with triazole intermediates. The synthesis pathway often includes:
- Formation of the triazole ring via azide and alkyne coupling.
- Introduction of the carboxamide group through acylation reactions.
- Substitution reactions to incorporate the chloro and methoxy groups.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating effective antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Mechanistic studies suggest that it may inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokine production. This was evidenced in vitro using cell lines exposed to lipopolysaccharides (LPS), where treated cells exhibited lower levels of TNF-alpha and IL-6.
Neuroprotective Effects
In models of neurodegeneration, particularly Alzheimer's disease, similar triazole derivatives have demonstrated neuroprotective properties. They were found to:
- Inhibit amyloid-beta aggregation.
- Reduce oxidative stress markers.
In a study involving scopolamine-induced memory impairment in mice, administration of compounds with similar structures resulted in significant improvements in cognitive function.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of triazole derivatives, including our compound of interest. The results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a preference for Gram-positive strains.
Study 2: Neuroprotective Mechanisms
In an experimental model of Alzheimer's disease using SH-SY5Y cells, the compound demonstrated significant neuroprotective effects by reducing apoptosis and promoting cell viability under oxidative stress conditions.
Comparison with Similar Compounds
Substituent Variations
- Target Compound : Features 4-methoxyphenyl at the triazole 1-position and 3-chloro-4-methoxyphenyl on the amide nitrogen.
- Key Analogs :
- N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replaces the 4-methoxyphenyl with a 4-fluorophenyl , altering electronic properties (electron-withdrawing F vs. electron-donating OCH3) .
- 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substitutes methoxy groups with chloro and methyl groups, reducing polarity .
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Introduces a cyclopropyl group at the triazole 5-position, increasing steric bulk .
Molecular Formula and Weight
Physicochemical Properties
Melting Points and Stability
- Compounds : Triazole-4-carboxamides with isoxazolyl substituents exhibit high melting points (>250°C), suggesting enhanced crystallinity compared to methoxy-substituted analogs .
- Compounds: Pyrazole-carboxamide derivatives (e.g., 3a–3p) show moderate melting points (123–183°C), influenced by chloro and cyano substituents .
- Target Compound : Melting point data unavailable in provided evidence.
Lipophilicity and Solubility
Coupling Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Step 1 : Preparation of 4-methoxyphenyl azide and 3-chloro-4-methoxyaniline derivatives.
- Step 2 : CuAAC reaction under inert atmosphere (N₂/Ar) in solvents like DMF or THF, with CuI as a catalyst .
- Step 3 : Carboxamide formation via coupling with activated esters (e.g., EDC/HOBt), optimized at 0–5°C to minimize side reactions .
- Critical Factors : Solvent polarity (DMF enhances reactivity), temperature control (prevents triazole decomposition), and stoichiometric ratios (1:1.2 azide:alkyne for excess azide scavenging) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolve the triazole-carboxamide conformation and intermolecular interactions (e.g., hydrogen bonding between N–H···O=C). SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard tools .
- NMR/FTIR : Confirm functional groups (e.g., triazole C–H stretch at ~3100 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) and regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~440) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar triazole-carboxamides?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may stem from subtle structural variations.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π vs. N–H···O) to correlate packing efficiency with membrane permeability .
- Docking Studies : Compare binding modes of the chloro-methoxy substituent with target proteins (e.g., cytochrome P450 vs. kinase ATP pockets) using AutoDock Vina .
- Case Study : shows that replacing a chloro group with fluorine alters hydrogen-bonding networks, reducing antibacterial potency but enhancing kinase inhibition .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising triazole ring stability?
- Methodological Answer :
- Co-Crystallization : Use GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid) to enhance aqueous solubility while preserving crystallinity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the carboxamide nitrogen, cleaved in vivo by esterases .
- Micellar Encapsulation : Employ poloxamers (e.g., P407) for pH-dependent release, validated via dialysis-based dissolution assays .
Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations reveal chloro groups increase electrophilicity at the triazole C4 position (Mulliken charge: +0.32 vs. +0.18 for methoxy), favoring SNAr reactions with thiols/amines .
- Experimental Validation : React with benzylamine in DMSO at 60°C; LC-MS tracks substitution products. Chloro derivatives show 85% conversion vs. 45% for methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
